molecular formula C15H20N4O2 B605951 N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Cat. No.: B605951
M. Wt: 288.34 g/mol
InChI Key: RPMGXDCRCWWCRY-JTQLQIEISA-N
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Description

BAY-707 is a potent and selective inhibitor of the enzyme MutT homologue 1 (MTH1), also known as NUDT1. This enzyme is responsible for hydrolyzing oxidized purine nucleoside triphosphates, which prevents their incorporation into DNA and RNA, thereby reducing DNA damage. BAY-707 has been developed as a chemical probe to study the role of MTH1 in cancer and other diseases .

Preparation Methods

The synthesis of BAY-707 involves fragment-based screening and structure-based drug design. The process starts with the identification of small molecular fragments that bind to the target enzyme. These fragments are then optimized through medicinal chemistry techniques to enhance their potency and selectivity. The synthetic route includes multiple steps of chemical reactions, such as amide bond formation, pyridine ring construction, and morpholine ring introduction .

Chemical Reactions Analysis

BAY-707 undergoes various chemical reactions, including:

Mechanism of Action

BAY-707 exerts its effects by competitively inhibiting the substrate binding site of MTH1. By binding to this site, BAY-707 prevents the hydrolysis of oxidized purine nucleoside triphosphates, thereby reducing the incorporation of these damaged nucleotides into DNA and RNA. This inhibition helps to study the cellular processes involving oxidative stress and DNA damage repair .

Comparison with Similar Compounds

BAY-707 is unique compared to other MTH1 inhibitors due to its high selectivity and potency. Similar compounds include:

Properties

IUPAC Name

N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMGXDCRCWWCRY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOCC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOC[C@@H]3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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